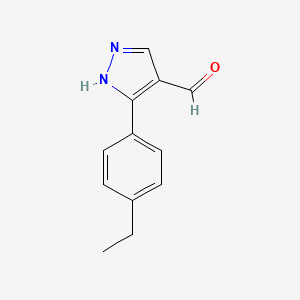
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized in recent studies, which have explored their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another common method for synthesizing substituted pyrazoles is the 3+2 annulation method, which was employed to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of synthetic approaches in generating a wide array of pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The review paper on pyrazole-3(4)-carbaldehydes discusses the synthesis, reactions, and biological activity of these heterocycles, indicating their significance in the development of new pharmaceutical agents . Additionally, the reactivity of these compounds can be influenced by substituents on the phenyl ring, as seen in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, optical properties, and molecular docking studies, are crucial for their potential applications. For instance, the solvatochromic and photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveal how solvent polarity affects its emission spectrum . Similarly, the infrared spectrum, structural properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into its stability and potential as a phosphodiesterase inhibitor .
科学的研究の応用
-
Synthetic Cathinones Identification
- Application : The compound “(4-ethylphenyl) propan-1-one” is mentioned in a manual for the identification and analysis of synthetic cathinones in seized materials .
- Methods : The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction, sample preparation, presumptive color tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results : The manual does not provide specific results for “(4-ethylphenyl) propan-1-one”, but it provides general methods for the identification and analysis of synthetic cathinones .
-
Photodynamic Antimicrobial Activity
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
-
Synthesis of 3-(4-Ethylphenyl)propanoic Acid
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
-
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
-
3-(4-Ethylphenyl)propanoic Acid Synthesis
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
-
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
特性
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFDRWUCRJSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

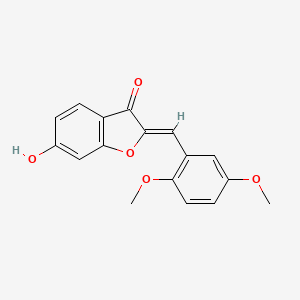
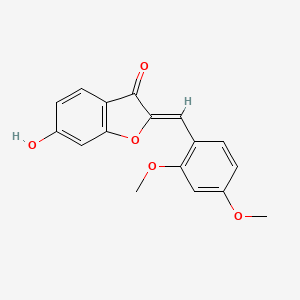
![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
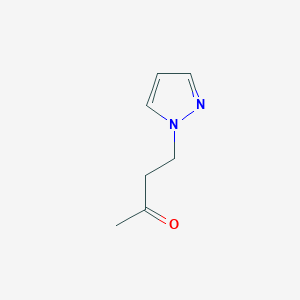
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
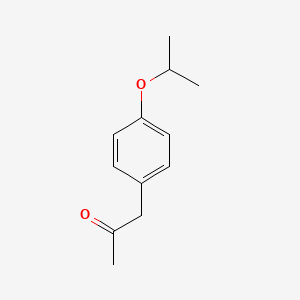
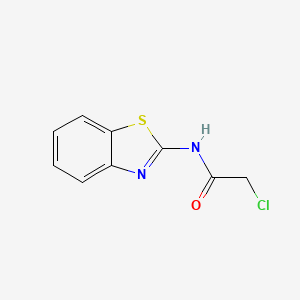
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
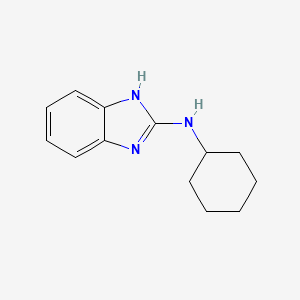
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)